6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
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Overview
Description
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a chemical compound belonging to the class of benzopyrans. Benzopyrans are a group of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 8th position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-bromo-3,4-dihydro-2H-1-benzopyran-8-aldehyde, while reduction could produce 6-bromo-3,4-dihydro-2H-1-benzopyran-8-methanol .
Scientific Research Applications
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 2,2-dimethylchroman
Uniqueness
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical reactivity and biological activity compared to its fluorinated or non-halogenated counterparts. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-7-4-6-2-1-3-14-9(6)8(5-7)10(12)13/h4-5H,1-3H2,(H,12,13) |
InChI Key |
AZCFEPXAWDGHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)C(=O)O)OC1 |
Origin of Product |
United States |
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